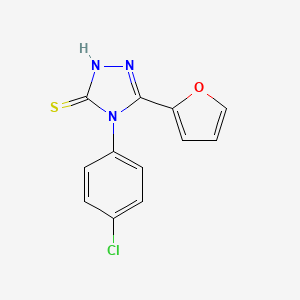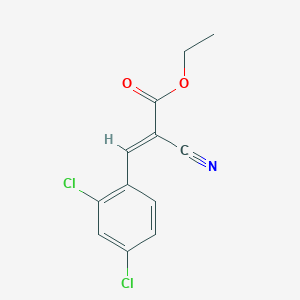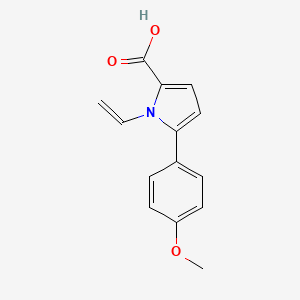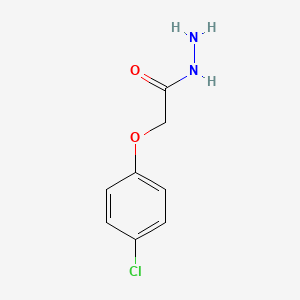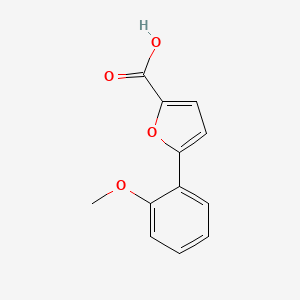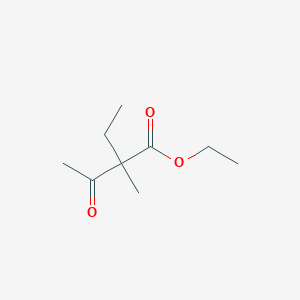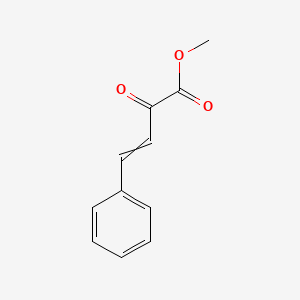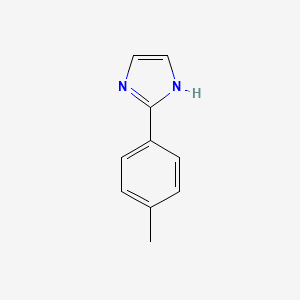
2-(4-Methylphenyl)-1H-imidazole
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography or NMR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and spectral data (IR, NMR, MS). It may also include computational calculations of properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Studies
2-(4-Methylphenyl)-1H-imidazole, a variant of imidazole derivatives, has been the subject of various research studies due to its significant biological and pharmaceutical importance. Imidazole derivatives are known for their extensive biological activities, including antimicrobial and anticancer activities. The synthesis methods and structural reactions of these compounds offer enormous scope in medicinal chemistry, making them a valuable subject of study in this field (Ramanathan, 2017).
Corrosion Inhibition
Research has been conducted on imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol and related compounds, for their potential as corrosion inhibitors. These studies involve exploring the corrosion inhibition potential using various methods like weight loss and electrochemical techniques, indicating their practical applications in protecting metals in acidic environments (Prashanth et al., 2021).
Antifungal Evaluation and Intermolecular Interactions
Investigations on the crystal structures of various imidazole derivatives, including 2-methyl-4-phenyl-1H-imidazole, have shown that the electron-donating/withdrawing tendencies of substituents influence the acid-base properties of the imidazole nucleus. This behavior impacts both the crystal structure and the antifungal activity of these compounds, highlighting their potential in antifungal applications (Macías et al., 2018).
Synthesis and Molecular Docking Studies
Studies involving the synthesis and molecular docking of various imidazole derivatives, such as 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, have been conducted. These researches include Hirshfeld surface analysis, DFT calculations, and molecular docking to understand the interaction of these compounds with biological targets, such as Candida albicans, demonstrating their potential in drug development (Jayashree et al., 2019).
Monoamine Oxidase Inhibitors
Research on imidazole-bearing chalcones has shown their potential as inhibitors of monoamine oxidase (MAO) A and B. This discovery opens pathways for the use of these compounds in treating neurological disorders and depression (Sasidharan et al., 2018).
Zinc(II) Porphyrin Receptors
Imidazole derivatives have been studied for their affinity towards zinc(II) porphyrin receptors. The research focused on how different imidazole derivatives interact with these receptors, revealing insights into biochemical interactions and potential applicationsin sensor technology or molecular recognition processes (Paul et al., 2003).
Corrosion Inhibition in Carbon Steel
A novel imidazoline derivative, 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole, has been investigated as a corrosion inhibitor for carbon steel in acidic environments. This study highlights the potential of imidazole derivatives in industrial applications to protect metals against corrosion (Zhang et al., 2015).
Synthesis and Antimicrobial Properties
Imidazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating their potential as effective agents in combating various microbial infections. These studies contribute to the field of antibiotic development (Narwal et al., 2012).
Molecular Docking for Antimicrobial Agents
Research involving crystal structure analysis and molecular docking studies of imidazole derivatives has been conducted to understand their inhibitory activity against certain proteins, which can be significant in developing new antimicrobial agents (Sharma et al., 2018).
Electrocatalysis and Pharmaceutical Analysis
Electrosynthesis of imidazole derivatives has been explored for their application as bifunctional electrocatalysts. This research shows the potential of these compounds in the simultaneous determination of various pharmaceutical compounds, illustrating their significance in analytical chemistry (Nasirizadeh et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNDFWPCDITBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344035 | |
| Record name | 2-(4-Methylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1H-imidazole | |
CAS RN |
37122-50-2 | |
| Record name | 2-(4-Methylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)


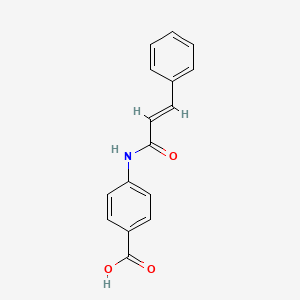
![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)
